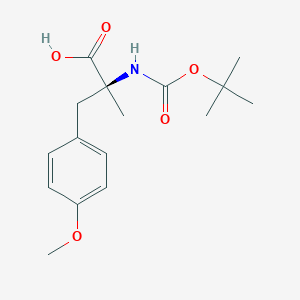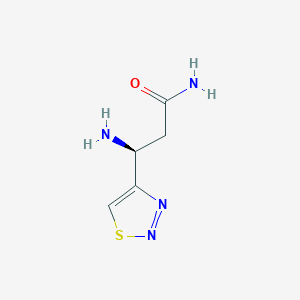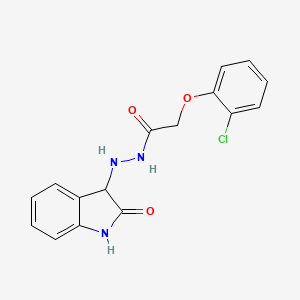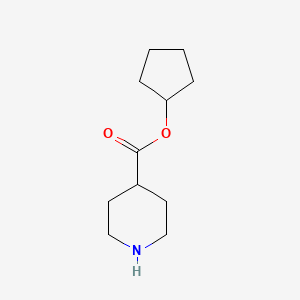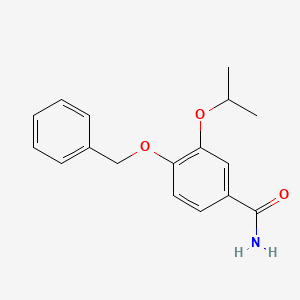
4-(Benzyloxy)-3-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and an isopropoxy group attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-isopropoxybenzamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(Benzyloxy)phenol. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Isopropoxy Group: The next step involves the introduction of the isopropoxy group. This can be done by reacting 4-(Benzyloxy)phenol with isopropyl bromide in the presence of a base like potassium carbonate.
Formation of the Benzamide: The final step involves the formation of the benzamide. This can be achieved by reacting the intermediate 4-(Benzyloxy)-3-isopropoxyphenol with an appropriate amine, such as ammonia or an amine derivative, in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 4-(Benzyloxy)-3-isopropoxybenzaldehyde.
Reduction: Formation of 4-(Benzyloxy)-3-isopropoxyaniline.
Substitution: Formation of various substituted derivatives depending on the specific reaction.
Scientific Research Applications
4-(Benzyloxy)-3-isopropoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The benzyloxy and isopropoxy groups can influence its binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the isopropoxy group and amide functionality.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group and an aldehyde group instead of an amide.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of an isopropoxy group and an aldehyde group instead of an amide.
Uniqueness
4-(Benzyloxy)-3-isopropoxybenzamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both benzyloxy and isopropoxy groups can enhance its solubility and reactivity, while the amide group can provide stability and potential for hydrogen bonding interactions.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-phenylmethoxy-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-10-14(17(18)19)8-9-15(16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,18,19) |
InChI Key |
XIOLHYPYYRDEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


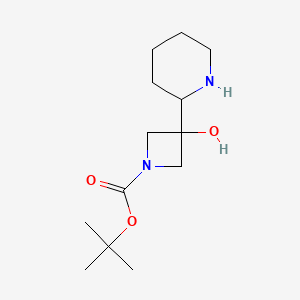
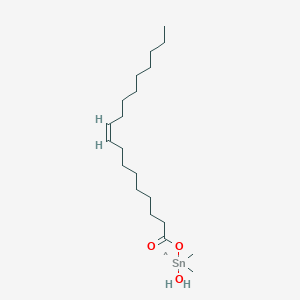
![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
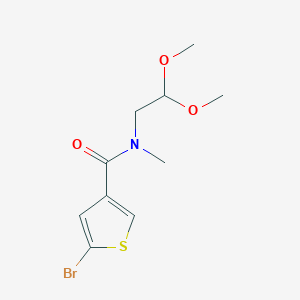

![rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
